molecular formula C8H5NOS2 B1300295 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one CAS No. 56022-26-5

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

Cat. No. B1300295
CAS RN: 56022-26-5
M. Wt: 195.3 g/mol
InChI Key: OLKPPPPATKQSBL-UHFFFAOYSA-N
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Description

“2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” is a chemical compound that is part of the 4H-3,1-benzothiazin-4-ones family . These compounds are accessible by various preparative routes, mostly starting from anthranilic acid derivatives . They are assumed to possess biological activities because their heteroatoms can be engaged as acceptors in hydrogen bonds and the fused aromatic ring can form π–π interactions with biological targets .


Synthesis Analysis

The synthesis of “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” has been improved and a one-step procedure using isatoic anhydride and carbon disulfide was reported . This compound can also be prepared from anthranilic acid and CS2 .


Chemical Reactions Analysis

The compound “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” undergoes the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .

Scientific Research Applications

Multicomponent Synthesis

The compound is used in the multicomponent synthesis of a novel series of dihydropyrimidin-2 (1H)-ones/thione/imine based on 4-hydroxy-2-pyridone alkaloids . This synthesis method is efficient, straightforward, and uses ZnCl2.2H2O as an inexpensive catalyst .

Antiviral Applications

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has shown antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Anticancer Applications

The compound has demonstrated anticancer activity . This suggests that it could be used in the development of new anticancer therapies.

Antibacterial Applications

It has been found to have antibacterial activity . This property makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Applications

The compound has shown antifungal activity . This suggests that it could be used in the development of new antifungal treatments.

Anti-inflammatory Applications

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has demonstrated anti-inflammatory activity . This makes it a potential candidate for the development of new anti-inflammatory drugs.

Antioxidant Applications

The compound has shown antioxidant properties . This suggests that it could be used in the development of new antioxidant therapies.

Calcium Channel Inhibition

It has been found to have calcium channel inhibition activity . This property makes it a potential candidate for the development of new drugs that inhibit calcium channels.

Future Directions

The future directions for “2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Their extraordinary potency as acyl-enzyme inhibitors of human leukocyte elastase and other therapeutically relevant serine proteases makes them of particular interest .

properties

IUPAC Name

2-sulfanylidene-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKPPPPATKQSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354926
Record name 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

CAS RN

56022-26-5
Record name 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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